![molecular formula C13H8ClN B1351437 3-(3-Chlorophenyl)benzonitrile CAS No. 893734-79-7](/img/structure/B1351437.png)
3-(3-Chlorophenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)benzonitrile, also known as 3-Chlorobenzonitrile, is a chemical compound that has been widely studied in the scientific community due to its various applications in the field of organic synthesis. It is a versatile compound with a wide range of applications in the synthesis of various compounds and materials, as well as its use in drug development and research.
Scientific Research Applications
Metabolism Studies
One significant application of 3-(3-Chlorophenyl)benzonitrile derivatives is in the study of metabolism. For instance, the metabolism of 3-([3-(2-Chlorophenyl)-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-1-yl]methyl)benzonitrile was investigated using isolated dog hepatocytes. This research provides valuable insights into glucuronidation processes, particularly the unusual metabolite formation involving sulfur atom glucuronidation (Martin et al., 2003).
Diagnostic Methods in Toxicology
Benzonitrile compounds, including chlorophenoxy herbicides and bromoxynil, play a role in toxicology, especially in diagnosing acute poisoning. A high-performance liquid-chromatographic assay for these compounds has been developed, indicating their significance in medical diagnostics (Flanagan & Ruprah, 1989).
Chemical Transformations and Synthesis
Benzonitrile and its derivatives are crucial in various chemical transformations. For instance, the catalytic hydrogenation of benzonitrile to benzylamine, a significant chemical process, was studied using triruthenium clusters. This research provides a model for understanding nitrile hydrogenation on a metal surface, which is essential in organic synthesis (Takao et al., 2018).
Reaction with Sulfur Dichloride
The reaction of sulfur dichloride with nitriles, including benzonitrile, in the presence of a Lewis acid leads to the formation of various thiadiazoles. This research highlights the applications of benzonitrile in synthesizing heterocyclic compounds (Komatsu et al., 1983).
Antimicrobial Studies
In antimicrobial research, compounds derived from 5-chloro-2-hydroxy-benzonitrile have been synthesized and assessed for their antibacterial and antifungal properties. This emphasizes the role of benzonitrile derivatives in developing new antimicrobial agents (Kumar et al., 2022).
Solar Cell Applications
Benzonitrile-based electrolytes have been used in dye-sensitized solar cells (DSSCs), demonstrating the compound's significance in renewable energy technologies. The low vapor pressure of benzonitrile contributes to the long-term stability of these cells (Latini et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds target enzymes such as protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta .
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in the function of these enzymes .
Biochemical Pathways
Indole derivatives, which have a similar structure, are known to have diverse biological and clinical applications .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
properties
IUPAC Name |
3-(3-chlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWDWSVSPJJFMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400554 |
Source
|
Record name | 3-(3-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)benzonitrile | |
CAS RN |
893734-79-7 |
Source
|
Record name | 3-(3-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.